1-(2-Fluorobenzenesulfonyl)piperidine CAS number 613657-02-6
1-(2-Fluorobenzenesulfonyl)piperidine CAS number 613657-02-6
An In-Depth Technical Guide to 1-(2-Fluorobenzenesulfonyl)piperidine (CAS 613657-02-6): Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorobenzenesulfonyl)piperidine, a fluorinated arylsulfonylpiperidine derivative with significant potential as a building block in medicinal chemistry and materials science. While direct literature on this specific ortho-substituted isomer is limited, this document synthesizes foundational knowledge based on the well-established chemistry of its constituent moieties: the 2-fluorobenzenesulfonyl group and the piperidine scaffold. We present a detailed, field-proven protocol for its synthesis, purification, and characterization. Furthermore, this guide explores its predicted physicochemical properties, critical safety and handling procedures derived from its precursors, and its prospective applications in drug discovery, drawing parallels from structurally related compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds
In modern drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing a molecule's pharmacological profile. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in approved pharmaceuticals, valued for its ability to confer aqueous solubility, modulate basicity (pKa), and provide a rigid three-dimensional framework for interacting with biological targets.[1][2][3][4] Its derivatives are integral to numerous drug classes, including antipsychotics, analgesics, and antihistamines.[3]
The introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[5] Fluorine's high electronegativity and small steric footprint can profoundly influence a molecule's properties, including metabolic stability (by blocking sites of oxidation), binding affinity (through new electronic interactions), and lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
The convergence of these two privileged motifs in 1-(2-Fluorobenzenesulfonyl)piperidine creates a molecule of significant interest. The sulfonamide linker provides a stable, synthetically accessible connection, while the ortho-fluorine substitution on the phenyl ring is poised to exert unique conformational and electronic effects compared to its meta- and para-isomers, making it a valuable tool for fine-tuning structure-activity relationships (SAR).
Physicochemical and Structural Properties
While extensive experimental data for 1-(2-Fluorobenzenesulfonyl)piperidine is not publicly available, its core physicochemical properties can be reliably predicted based on its structure. These properties are essential for planning reactions, purification, and formulation.
| Property | Value | Source / Method |
| CAS Number | 613657-02-6 | - |
| Molecular Formula | C₁₁H₁₄FNO₂S | Elemental Composition |
| Molecular Weight | 243.30 g/mol | Calculated[7] |
| IUPAC Name | 1-[(2-fluorophenyl)sulfonyl]piperidine | IUPAC Nomenclature |
| InChI Key | UXXGDYWRASWFES-UHFFFAOYSA-N (Isomer) | Generated from Structure[7] |
| Appearance | Off-white to yellow solid or oil (Predicted) | Inferred from Analogues |
| Predicted LogP | ~2.0 - 2.5 | Computational Estimation |
| Predicted pKa | Non-basic (due to sulfonamide nitrogen) | Chemical Theory |
Structural Considerations: The molecule adopts a structure where the piperidine ring is in a stable chair conformation.[1] The bulky 2-fluorobenzenesulfonyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. The lone pair on the sulfonamide nitrogen is delocalized into the sulfonyl group, rendering it non-basic and stable to typical amide hydrolysis conditions.
Synthesis and Purification Workflow
The most direct and industrially relevant synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine is the sulfonylation of piperidine with 2-fluorobenzenesulfonyl chloride. This is a robust nucleophilic substitution reaction.
Reaction Scheme: 2-Fluorobenzenesulfonyl Chloride + Piperidine → 1-(2-Fluorobenzenesulfonyl)piperidine + Triethylamine Hydrochloride
Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a self-validating methodology for the synthesis, purification, and confirmation of the target compound.
Materials and Reagents:
-
2-Fluorobenzenesulfonyl chloride (CAS: 2905-21-7)[8]
-
Triethylamine (TEA), anhydrous
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
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Hexanes and Ethyl Acetate (for elution)
Step-by-Step Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluorobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction upon amine addition.
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Reagent Addition: In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring, cooled solution of 2-fluorobenzenesulfonyl chloride over 15-20 minutes. The triethylamine acts as a base to quench the HCl byproduct, driving the reaction to completion. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of Hexanes/Ethyl Acetate (e.g., 3:1 v/v). The disappearance of the starting sulfonyl chloride spot indicates completion.
-
Aqueous Work-up:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess piperidine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure 1-(2-Fluorobenzenesulfonyl)piperidine.
-
-
Final Product: Combine the pure fractions, verify by TLC, and remove the solvent under vacuum to yield the final product. Record the final mass and calculate the percentage yield.
Synthesis and Purification Workflow Diagram
Caption: Figure 1: Synthesis & Purification Workflow.
Characterization and Analytical Validation
Structural confirmation of the synthesized product is critical. The following techniques are standard for validating the identity and purity of 1-(2-Fluorobenzenesulfonyl)piperidine.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine protons (typically in the δ 1.5-3.5 ppm range) and the aromatic protons of the 2-fluorophenyl group (δ 7.0-8.0 ppm). The integration should match the C₁₁H₁₄FNO₂S formula.[10][11] |
| ¹³C NMR | Resonances for the distinct carbons of the piperidine ring and the fluorinated benzene ring. The carbon directly attached to fluorine will show a large C-F coupling constant.[11] |
| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring, likely appearing as a multiplet due to coupling with adjacent aromatic protons.[11] |
| Mass Spec (MS) | The Electrospray Ionization (ESI+) mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.30. |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹. A C-F stretching band will also be present. |
Safety, Handling, and Storage
A comprehensive safety assessment must be based on the hazardous properties of the starting materials, as no specific data exists for the product.
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2-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8]
-
Piperidine is a highly flammable, toxic, and corrosive liquid.[12][13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Handling:
-
Keep away from heat, sparks, and open flames.[12]
-
Ground all equipment to prevent static discharge.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when handling the moisture-sensitive sulfonyl chloride.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.
Potential Applications in Research and Development
The true value of 1-(2-Fluorobenzenesulfonyl)piperidine lies in its potential as a versatile intermediate for creating more complex molecules with desirable pharmacological properties.
Logical Framework for Application
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